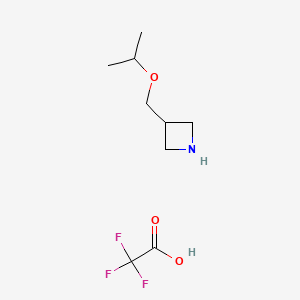
(2S)-2-acetamido-3-phenyl-propanoic acid;(3S,4R)-4-aminotetrahydropyran-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-acetamido-3-phenyl-propanoic acid;(3S,4R)-4-aminotetrahydropyran-3-ol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamido group, a phenyl group, and a tetrahydropyran ring. The presence of these functional groups makes it a versatile molecule for chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamido-3-phenyl-propanoic acid;(3S,4R)-4-aminotetrahydropyran-3-ol typically involves multiple steps. One common method includes the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction. The reaction conditions often involve the use of specific solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
(2S)-2-acetamido-3-phenyl-propanoic acid;(3S,4R)-4-aminotetrahydropyran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or phenyl groups using reagents like halides or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(2S)-2-acetamido-3-phenyl-propanoic acid;(3S,4R)-4-aminotetrahydropyran-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- (2Z)-2-butenedioic acid compound with 4-[2-hydroxy-3-(isopropylamino)propoxy]-2,3-dimethylphenyl 3,4,5-trimethoxybenzoate
- Volatile organic compounds in wood pellets
- Compounds used in dye-sensitized solar cells
Uniqueness
(2S)-2-acetamido-3-phenyl-propanoic acid;(3S,4R)-4-aminotetrahydropyran-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C16H24N2O5 |
|---|---|
分子量 |
324.37 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-3-phenylpropanoic acid;(3S,4R)-4-aminooxan-3-ol |
InChI |
InChI=1S/C11H13NO3.C5H11NO2/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9;6-4-1-2-8-3-5(4)7/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15);4-5,7H,1-3,6H2/t10-;4-,5-/m01/s1 |
InChI 键 |
HRNVGNMMYDRTIK-RUFCYHGESA-N |
手性 SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O.C1COC[C@H]([C@@H]1N)O |
规范 SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1COCC(C1N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![tert-butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate](/img/structure/B13901687.png)
![1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile](/img/structure/B13901690.png)


![N-[(2-methyl-1H-indol-3-yl)-(4-methylphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13901706.png)



![2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine](/img/structure/B13901732.png)
